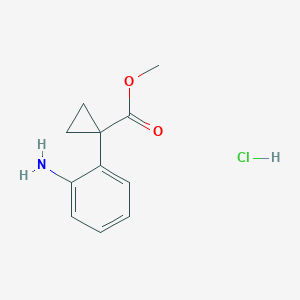

Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride

Description

Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride is a cyclopropane-derived compound characterized by a phenyl ring substituted with an amino group at the ortho-position, a methyl ester moiety, and a hydrochloride counterion.

Properties

IUPAC Name |

methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12;/h2-5H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFKPONZRQREBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by esterification and amination reactions. One common method involves the reaction of 2-aminophenylacetic acid with diazomethane to form the cyclopropane ring, followed by esterification with methanol and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several domains:

1. Organic Synthesis:

- Used as a building block in the synthesis of more complex organic molecules.

- Its unique cyclopropane structure allows for the development of novel synthetic pathways.

2. Biological Studies:

- Acts as a probe or inhibitor in enzyme studies, facilitating the exploration of enzyme mechanisms and interactions.

- Investigated for its neuroprotective effects, potentially modulating neurotransmitter systems and reducing oxidative stress.

3. Medicinal Chemistry:

- Explored for potential therapeutic properties, particularly in treating neurodegenerative diseases and various cancers.

- Research indicates that derivatives of this compound may exhibit antitumor activity, leading to significant growth inhibition in cancer models.

4. Industrial Applications:

- Utilized in the development of novel materials or as intermediates in the synthesis of complex pharmaceuticals.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Significant growth inhibition | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Study 1: Antitumor Efficacy

- Objective: Evaluate anticancer properties.

- Methodology: Administered to mice bearing colon cancer xenografts.

- Results: The treatment resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

- Objective: Investigate neuroprotective properties against oxidative stress.

- Methodology: In vitro studies on neuronal cell lines exposed to neurotoxic agents.

- Results: Compounds similar to methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride showed protective effects, indicating potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Data Tables: Comparative Properties

Key Research Findings

- Electronic Effects: The ortho-aminophenyl group in the target compound enables π-π stacking and hydrogen bonding, critical for receptor binding .

- Salt Form Influence : Hydrochloride salts improve solubility but may require pH adjustment for formulation stability .

- Ring Strain : Cyclopropane’s high strain energy enhances reactivity, facilitating ring-opening reactions in synthetic pathways compared to cyclobutane derivatives .

Biological Activity

Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article examines its biological effects, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a cyclopropane core with an amino group and a carboxylate ester. Its molecular formula is C11H14ClN and it features a unique cyclopropane structure that influences its biological interactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of cyclopropane carboxylic acids exhibit inhibitory effects on tumor growth. For instance, some analogs have shown significant inhibition of specific cancer cell lines, although detailed data on this specific compound remains limited .

- Enzyme Inhibition : Research indicates that related compounds can act as inhibitors of enzymes involved in metabolic pathways. For example, certain phenylcyclopropane derivatives have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), which is crucial for cysteine biosynthesis in bacteria .

- Neuropharmacological Effects : The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been explored for their effects on serotonin and dopamine receptors, indicating a possible avenue for neuropharmacological applications .

The mechanism by which this compound exerts its biological effects may involve:

- Receptor Interaction : It may interact with various receptors or enzymes, modulating their activity. The presence of the amino group suggests potential hydrogen bonding or ionic interactions with biological targets .

- Metabolic Pathway Modulation : By inhibiting specific enzymes, the compound could alter metabolic pathways, leading to reduced proliferation of cancer cells or modulation of neurotransmitter levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the cyclopropane ring and the amino group significantly affect potency and selectivity against biological targets. For instance, modifications to the amino group can enhance binding affinity to receptors or improve solubility in biological systems .

- Comparative Analysis : When compared to other cyclopropane derivatives, this compound shows unique properties that could be exploited for therapeutic purposes. A systematic analysis of analogs has revealed that certain structural features are critical for maintaining activity while minimizing toxicity .

Case Studies and Research Findings

Several studies have reported on the biological activities associated with related compounds:

- Inhibition Studies : A study evaluated various cyclopropane derivatives for their ability to inhibit bacterial growth. Some compounds showed promising results against E. coli strains, although permeability issues limited their effectiveness in vivo .

- Anticancer Activity : Research on structurally similar compounds demonstrated significant antitumor effects in mouse models, highlighting the potential for this compound as a candidate for cancer therapy .

- Neuropharmacological Applications : Investigations into related compounds have suggested possible applications in treating neurological disorders by modulating neurotransmitter systems through receptor interaction .

Q & A

Q. What are the established synthetic routes for Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride, and how can stereochemical control be achieved?

The compound is synthesized via cyclopropanation reactions, often starting with methacrylic acid derivatives and diazo compounds. Key steps include (1) cyclopropane ring formation using transition-metal catalysts (e.g., Rh(II)) to control strain and regioselectivity, and (2) functionalization of the phenyl group with an amine. Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, are critical for achieving the desired stereochemistry. Post-synthetic modifications (e.g., ester hydrolysis) are performed under mild acidic conditions to preserve the cyclopropane ring integrity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?

Structural elucidation relies on:

- X-ray crystallography to confirm cyclopropane ring geometry and stereochemistry.

- NMR spectroscopy : - and -NMR resolve strain-induced chemical shifts (e.g., cyclopropane protons at δ 1.2–2.5 ppm) and amino-phenyl coupling.

- Mass spectrometry (HRMS) for molecular ion validation.

- IR spectroscopy to identify carboxylate (C=O stretch at ~1700 cm) and ammonium (N–H stretch at ~3000 cm) groups .

Q. What are the primary biological targets or applications of this compound in preclinical research?

The compound is explored as a GABA receptor modulator due to its structural analogy to cyclopropane-containing neurotransmitters. In vitro assays (e.g., radioligand binding studies on rat cortical membranes) are used to assess affinity for GABA receptors. It also serves as a precursor for neuroactive analogs via carboxylate-amine coupling reactions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what strategies resolve conflicting activity data across studies?

The (1S,2S) configuration enhances receptor binding due to optimal spatial alignment of the amino and carboxylate groups. Contradictions in activity data may arise from:

- Impurity profiles : Use HPLC-MS to verify enantiomeric excess (>98%) and exclude diastereomers.

- Solvent effects : Compare activity in polar (e.g., PBS) vs. nonpolar (e.g., DMSO) media to assess aggregation-induced artifacts.

- Receptor subtype specificity : Perform selectivity assays across GABA subunits (e.g., α1β2γ2 vs. α5β3γ2) .

Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure values via competitive inhibition plots using purified enzymes (e.g., GABA transaminase).

- Molecular docking : Simulate interactions with homology-modeled receptor sites (e.g., AutoDock Vina).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to identify entropy-driven vs. enthalpy-driven interactions .

Q. How can researchers address discrepancies in NMR spectral data between synthesized batches?

- Variable temperature NMR : Detect dynamic effects (e.g., ring puckering) that obscure proton splitting.

- COSY/TOCSY : Resolve coupling between cyclopropane and aromatic protons.

- Spiking experiments : Add authentic reference material to confirm peak assignments .

Q. What synthetic strategies optimize yield while minimizing ring-opening side reactions?

- Low-temperature cyclopropanation (−20°C) with slow addition of diazo reagents.

- Protecting group strategy : Temporarily mask the amine with Boc groups to prevent nucleophilic attack on the strained ring.

- Microwave-assisted synthesis : Reduces reaction time, minimizing decomposition pathways .

Methodological Guidance

Q. How should researchers design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via LC-MS.

- Light sensitivity : Conduct amber vial vs. clear vial comparisons under UV/visible light.

- Oxidative stability : Add antioxidants (e.g., ascorbic acid) to assess protection against ROS-mediated degradation .

Q. What computational tools are best suited for predicting metabolic pathways?

- CYP450 metabolism prediction : Use StarDrop or MetaDrug to identify likely oxidation sites (e.g., cyclopropane ring or aryl amine).

- Phase II metabolism : Simulate glucuronidation/sulfation using GLUE or ADMET Predictor .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting cytotoxicity data in cell-based assays?

- Cell line variability : Test across multiple lines (e.g., HEK293, SH-SY5Y) with standardized protocols.

- Purity assessment : Ensure residual solvents (e.g., ethyl acetate) are below ICH Q3C limits via GC-MS.

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate accurate IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.